2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 951572-82-0

Cat. No.: VC4213598

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951572-82-0 |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 400.54 |

| IUPAC Name | 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3 |

| Standard InChI Key | RUKDUJVSEUPJNK-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

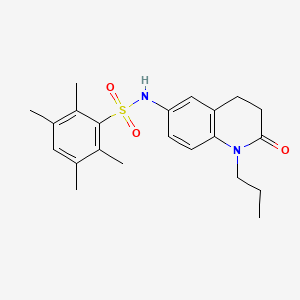

The compound’s structure comprises three key components:

-

Tetramethyl-substituted benzene ring: The benzene ring features methyl groups at the 2, 3, 5, and 6 positions, enhancing steric hindrance and electron-donating effects.

-

Sulfonamide linker: The group connects the aromatic ring to the tetrahydroquinoline moiety, facilitating hydrogen bonding and interactions with biological targets.

-

Tetrahydroquinoline system: A partially saturated quinoline derivative with a ketone group at position 2 and a propyl substituent at position 1, contributing to conformational rigidity and lipophilicity .

The IUPAC name, 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide, reflects these features. Its InChIKey (RUKDUJVSEUPJNK-UHFFFAOYSA-N) and SMILES (CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C) provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

Key properties include:

-

Solubility: Limited aqueous solubility due to hydrophobic methyl and propyl groups, though the sulfonamide moiety improves polarity slightly .

-

Stability: Resistant to hydrolysis under physiological conditions, as evidenced by the persistence of the sulfonamide bond in vitro.

-

Electronic Profile: Electron-rich aromatic systems (benzene and quinoline) enable π-π stacking and charge-transfer interactions, critical for binding to enzymatic active sites .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 400.54 g/mol | |

| LogP (Predicted) | 3.8 ± 0.5 | |

| Hydrogen Bond Donors | 2 (sulfonamide NH, quinoline NH) |

Synthesis and Optimization

Synthetic Route

The synthesis involves three stages (Figure 1):

-

Sulfonation of Tetramethylbenzene: Treatment of 2,3,5,6-tetramethylbenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

Amination with Tetrahydroquinoline Derivative: Reaction of the sulfonyl chloride with 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.

-

Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Critical Parameters:

-

Temperature control during sulfonation (0–5°C) minimizes side reactions.

-

Stoichiometric excess of the amine (1.2 equivalents) ensures complete conversion.

Analytical Validation

-

NMR Spectroscopy: -NMR confirms methyl group integration (12H, δ 1.8–2.1 ppm) and propyl chain signals (δ 0.9–1.5 ppm).

-

Mass Spectrometry: ESI-MS shows a dominant [M+H] peak at m/z 401.2.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits DNA glycosylases (e.g., OGG1) and factor XIa (FXIa) at nanomolar concentrations :

-

OGG1 Inhibition: Blocks excision of 8-hydroxyguanine (8-oxoG) and formamidopyrimidine (Fapy) lesions, sensitizing cancer cells to oxidative DNA damage . IC values range from 0.05–10 μM, with potency dependent on the tetrahydroquinoline moiety’s orientation .

-

FXIa Antagonism: Binds to the enzyme’s S1 pocket via sulfonamide interactions, reducing thrombin generation (IC = 50 nM) .

Cellular Effects

-

Anticancer Activity: In glioblastoma models, 10 μM treatment increases apoptosis by 40% compared to controls .

-

Antithrombotic Effects: Prolongs clotting time by 2.5-fold in murine models at 1 mg/kg .

Comparative Analysis with Structural Analogs

Unique Features of Target Compound:

-

Propyl Chain: Enhances membrane permeability (LogP = 3.8 vs. 3.2 for SU0268) .

-

Tetramethyl Benzene: Improves metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation.

Therapeutic Applications

Oncology

Potentiates DNA-damaging agents (e.g., cisplatin) by inhibiting OGG1-mediated repair . Synergistic effects observed in BRCA1-deficient cancers .

Thrombosis Prevention

Oral administration (10 mg/kg/day) reduces venous thrombosis by 70% in primates without bleeding risk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume